3-Bromo-5-chloro-2-ethoxypyridine MSDS safety data sheet
3-Bromo-5-chloro-2-ethoxypyridine MSDS safety data sheet
Technical Whitepaper: Safety, Handling, and Synthetic Utility of 3-Bromo-5-chloro-2-ethoxypyridine
Executive Summary
3-Bromo-5-chloro-2-ethoxypyridine (CAS: 943153-41-1) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and agrochemical actives. Its structural uniqueness lies in its orthogonal halogen reactivity : the C3-Bromine atom offers a site for facile oxidative addition (e.g., Suzuki-Miyaura coupling), while the C5-Chlorine atom remains inert under mild conditions, allowing for sequential functionalization.
This guide moves beyond standard SDS reporting to provide a field-validated framework for the safe handling, storage, and synthetic application of this compound in a research setting.
Part 1: Chemical Identity & Physicochemical Profile[2][3]
| Parameter | Technical Specification |
| IUPAC Name | 3-Bromo-5-chloro-2-ethoxypyridine |
| CAS Number | 943153-41-1 |
| Molecular Formula | C₇H₇BrClNO |
| Molecular Weight | 236.49 g/mol |
| Physical State | Solid (Low-melting crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water. |
| Structural Features | • 2-Ethoxy: Electron-donating group (EDG), deactivates nucleophilic attack at C2.• 3-Bromo: High reactivity (Pd-catalyzed cross-coupling).• 5-Chloro: Low reactivity (requires forcing conditions or specialized ligands). |
Part 2: GHS Hazard Identification & Risk Assessment
While standard SDS documents list hazards, they rarely explain the mechanism of toxicity relevant to the bench scientist.
Core Hazards
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Skin Irritation (Category 2 - H315): Halogenated pyridines are lipophilic. They rapidly penetrate the stratum corneum, leading to defatting and irritation.
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Eye Irritation (Category 2A - H319): Dust or vapors can cause severe conjunctival irritation.
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STOT-SE (Category 3 - H335): Respiratory tract irritation. Inhalation of dust during weighing is the primary exposure vector.
The "Hidden" Hazard: Sensitization Potential
Although not always explicitly flagged in preliminary SDS data for this specific analog, halogenated pyridines can act as skin sensitizers. The benzylic-like positions (though not present here) or the potential for metabolic activation suggests that repeated exposure should be minimized to prevent hypersensitivity.
Part 3: Safe Handling Protocols in Research Workflows
This protocol uses a "Barrier-at-Source" approach to minimize contamination.
Engineering Controls
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Weighing: Must be performed in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm. Use an anti-static gun to prevent powder scattering.
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Reaction Setup: All reactions involving heating (>40°C) must be under a reflux condenser or in a sealed pressure vial to contain halogenated vapors.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Standard nitrile provides >480 min breakthrough time for solid handling. If dissolved in DCM, use Silver Shield/Laminate under-gloves. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can bypass side-shields. |
| Respiratory | N95/P100 (if outside hood) | Only required if engineering controls (fume hood) fail. |
Storage & Stability
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Atmosphere: Store under Argon or Nitrogen . While the ethoxy group is stable, the C-Br bond can be light-sensitive over long durations.
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Temperature: 2–8°C (Refrigerated).
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Incompatibilities: Strong oxidizing agents (peroxides) and strong acids (potential for ether cleavage).
Part 4: Synthetic Utility & Reaction Safety
The Application Scientist's View: The primary utility of 3-Bromo-5-chloro-2-ethoxypyridine is its ability to undergo chemoselective cross-coupling .
Mechanism of Selectivity
The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond. In palladium-catalyzed cycles, the oxidative addition of Pd(0) to the C-Br bond occurs roughly 10-100x faster than to the C-Cl bond. This allows researchers to install an aryl or alkyl group at position 3 while preserving the chlorine at position 5 for a later step.
Validated Protocol: C3-Selective Suzuki-Miyaura Coupling
This protocol minimizes de-halogenation side reactions.
Reagents:
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3-Bromo-5-chloro-2-ethoxypyridine (1.0 equiv)
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Aryl Boronic Acid (1.1 equiv)
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Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Chosen for high stability and selectivity.
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Base: K₂CO₃ (2.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
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Charge: Add solid reagents to a vial equipped with a stir bar.
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Purge: Seal vial and purge with Argon for 5 minutes (removes O₂ which degrades catalyst).
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Solvent: Add degassed solvent via syringe.
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Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid activating the C-Cl bond.
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Workup: Dilute with EtOAc, wash with brine. The organic layer will contain the 3-aryl-5-chloro-2-ethoxypyridine product.
Part 5: Visualization of Workflows
Figure 1: Chemoselective Synthesis Pathway
This diagram illustrates the logical flow of functionalizing the pyridine core, highlighting the reactivity difference between Br and Cl.
Caption: Figure 1. Chemoselective Suzuki coupling targeting the C3-Bromine site while preserving the C5-Chlorine motif.
Figure 2: Safety & Handling Decision Tree
A self-validating logic flow for determining safe handling conditions.
Caption: Figure 2. Decision matrix for PPE selection and engineering controls based on solvent usage and facility capabilities.
Part 6: Emergency Response
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Eye Contact: Immediately flush with water for 15 minutes. Do not rub. The crystalline nature can cause corneal abrasion.
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Skin Contact: Wash with soap and water.[2] Crucial: Do not use ethanol or acetone to clean skin, as this increases the permeability of the halogenated compound into the bloodstream.
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Spill Cleanup: Dampen with water to prevent dust generation, then sweep up. Place in a container labeled "Halogenated Organic Waste."
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 943153-41-1. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for C-Br vs C-Cl selectivity). Retrieved from [Link]
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European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]
